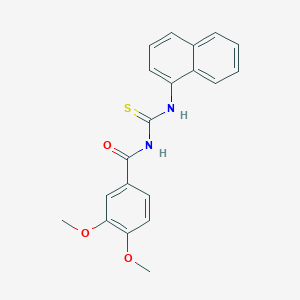
N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C16H15BrN2O2S It is a benzamide derivative that features a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea typically involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then reacted with 4-methylphenyl isothiocyanate under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can modify the carbamothioyl group.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the methoxy group can produce a benzaldehyde derivative.
科学研究应用
3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Bromo-3-methoxy-N-[(4-methylphenyl)methyl]benzamide: A structurally similar compound with different functional groups.
Benzamide, N-(4-methoxyphenyl)-3-bromo-: Another benzamide derivative with similar structural features.
Uniqueness
3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C16H15BrN2O2S |
|---|---|
分子量 |
379.3g/mol |
IUPAC 名称 |
3-bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H15BrN2O2S/c1-10-3-6-12(7-4-10)18-16(22)19-15(20)11-5-8-14(21-2)13(17)9-11/h3-9H,1-2H3,(H2,18,19,20,22) |
InChI 键 |
FKFWQMMSJPSHGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410194.png)
![N-[(2-chlorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410195.png)
![N-[(4-bromophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410197.png)
![3,4-dimethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410200.png)

![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B410204.png)
![Ethyl 4-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B410206.png)
![N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B410207.png)
![3,4,5-trimethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410210.png)
![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B410211.png)
![Methyl 2-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410212.png)
![3,4,5-trimethoxy-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B410213.png)
![3,4,5-trimethoxy-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B410214.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B410215.png)
